molecular formula C8H9ClN2O B1367000 6-Chloro-N,N-dimethylnicotinamide CAS No. 54864-83-4

6-Chloro-N,N-dimethylnicotinamide

Cat. No.: B1367000
CAS No.: 54864-83-4
M. Wt: 184.62 g/mol
InChI Key: BPMBBXCPGAFTCX-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethylnicotinamide (CAS 54864-83-4) is a nicotinamide derivative with the molecular formula C₈H₉ClN₂O. It appears as a white crystalline powder and is primarily utilized in pharmaceutical synthesis, skincare products, and medical research . Key characteristics include:

  • Purity: ≥97% with impurities ≤0.02%.
  • Storage: Requires refrigeration at 2–8°C to maintain stability.
  • Applications: Intermediate in drug synthesis (e.g., agrochemicals, antivirals) and specialty chemical production.
  • Synthesis: Produced via reactions such as acylation, halogenation, or condensation, supported by advanced QA/QC systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method is the reaction of N,N-dimethylnicotinamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N,N-dimethylnicotinamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 6-Chloro-N,N-dimethylnicotinamide, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound 54864-83-4 C₈H₉ClN₂O 184.63 N,N-dimethyl, Cl at position 6 Pharmaceuticals, skincare; high purity (97%) with low impurities .
6-Chloro-N,N-diisopropylnicotinamide 905273-87-2 C₁₂H₁₇ClN₂O 240.73 N,N-diisopropyl Life science research; bulk production available; increased lipophilicity .
6-Chloro-N-cyclopentylnicotinamide 585544-26-9 C₁₁H₁₃ClN₂O 224.69 N-cyclopentyl Potential receptor-binding applications; steric effects may limit solubility .
6-Chloro-N-hydroxynicotinamide 1263094-64-9 C₆H₅ClN₂O₂ 172.57 N-hydroxyl Enhanced polarity due to hydroxyl group; possible use in hydrogen-bonding contexts .
2-Chloro-N,N-dimethylnicotinamide 52943-21-2 C₈H₉ClN₂O 184.63 Cl at position 2 Positional isomer; altered electronic distribution affects reactivity .
N-Benzyl-2,6-dichloroisonicotinamide 182224-71-1 C₁₃H₁₀Cl₂N₂O 281.14 2,6-dichloro, N-benzyl High structural similarity (0.91); dual chlorine atoms enhance bioactivity .

Key Differences and Implications

Substituent Effects

  • N,N-Dimethyl vs. N,N-Diisopropyl: The dimethyl group in this compound provides moderate lipophilicity, facilitating membrane permeability in drug delivery.
  • N-Cyclopentyl vs. N-Hydroxyl : The cyclopentyl group (CAS 585544-26-9) introduces steric bulk, which may enhance binding affinity to hydrophobic enzyme pockets. Conversely, the hydroxyl group in 6-Chloro-N-hydroxynicotinamide increases polarity, making it suitable for hydrophilic interactions .

Positional Isomerism

  • Chlorine at Position 6 vs. 2 : The target compound’s chlorine at position 6 optimizes electronic effects on the pyridine ring, influencing reactivity in substitution reactions. The positional isomer (CAS 52943-21-2) with chlorine at position 2 exhibits distinct electronic properties, altering its metabolic stability and interaction with biological targets .

Market Availability

  • This compound is widely available through suppliers like ENAO Chemical and ChemBridge Corporation, with flexible packaging and global distribution .
  • Analogs such as 6-Chloro-N,5-dimethylpyridin-3-amine (CAS 1104455-32-4) are discontinued, suggesting challenges in synthesis or commercial demand .

Biological Activity

6-Chloro-N,N-dimethylnicotinamide (CDMN) is a halogenated derivative of nicotinamide, characterized by its potential biological activities, particularly in pharmacological applications. This compound has garnered interest due to its structural features, which suggest interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

  • Molecular Formula : C₈H₉ClN₂O
  • Molecular Weight : 184.62 g/mol
  • CAS Number : 54864-83-4

The presence of a chloro group at the 6-position of the nicotinamide ring and two dimethyl groups attached to the nitrogen atom enhances its reactivity and potential biological interactions .

Research indicates that CDMN may function as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19, which are crucial in drug metabolism. Such inhibition can significantly alter the pharmacokinetics of co-administered drugs, thereby influencing therapeutic outcomes. Additionally, CDMN's structural similarity to nicotinamide suggests potential roles in modulating nicotinic receptors or influencing pathways associated with nicotinamide adenine dinucleotide (NAD+).

Enzyme Inhibition

CDMN has been shown to selectively inhibit certain enzymes, demonstrating promise for developing new therapeutic agents. The compound's interaction with enzyme active sites can lead to altered reaction kinetics, which is critical for understanding its pharmacological potential.

Anti-inflammatory Properties

Preliminary studies suggest that CDMN exhibits anti-inflammatory effects, potentially through modulation of cellular signaling pathways. This activity may be beneficial in treating conditions characterized by excessive inflammation .

Study 1: Cytochrome P450 Inhibition

A study evaluated the effects of CDMN on CYP1A2 and CYP2C19 activity using liver microsomes from human donors. Results indicated a significant reduction in enzyme activity upon treatment with CDMN, suggesting its potential as a drug interaction risk factor.

Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, administration of CDMN resulted in reduced inflammatory markers compared to control groups. This finding supports further investigation into its therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Significant inhibition of CYP1A2 and CYP2C19
Anti-inflammatory Reduced inflammatory markers in animal models
Cellular Signaling Modulation of pathways associated with NAD+

Properties

IUPAC Name

6-chloro-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBBXCPGAFTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494338
Record name 6-Chloro-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-83-4
Record name 6-Chloro-N,N-dimethyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54864-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dimethylpyridine-3-carboxamide
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Record name 6-Chloro-N,N-dimethylnicotinamide
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Synthesis routes and methods I

Procedure details

In a 500 mL round-bottomed flask, 6-chloronicotinoyl chloride (8 g, 45.5 mmol, Eq: 1.00) was dissolved in DCM (200 ml) under argon and cooled to 0° C. To this solution, dimethylamine (90.9 ml of 2M in THF, 182 mmol, Eq: 4) was added drop-wise over 15 min maintaining the temperature below 10° C. The ice bath was removed and the reaction was stirred for 3 h.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
90.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Chloronicotinoyl chloride (500 mg, 2.76 mmol) and triethylamine (0.576 ml, 4.13 mmol) were taken-up in THF (13.8 ml) under argon and cooled to 0° C. Dimethylamine hydrochloride (337 mg, 4.13 mmol) was dissolved in THF (2 ml) and added dropwise to the reaction mixture over 15 minutes. The mixture was maintained at 0° C. for 1 hour, warmed to room temperature, and stirred for 15 minutes. The reaction was then diluted with ethyl acetate and washed twice with brine. The aqueous layers were combined and back-extracted twice with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.576 mL
Type
reactant
Reaction Step Two
Quantity
337 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The title compound (D36) was prepared from dimethylamine and 6-chloronicotinic acid according to the procedure described for Description 35. MS electrospray (+ve ion) 185 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-N,N-dimethylnicotinamide
6-Chloro-N,N-dimethylnicotinamide
6-Chloro-N,N-dimethylnicotinamide
6-Chloro-N,N-dimethylnicotinamide
6-Chloro-N,N-dimethylnicotinamide
6-Chloro-N,N-dimethylnicotinamide

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